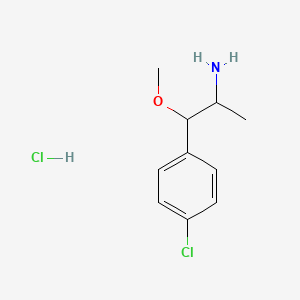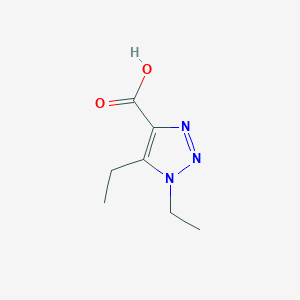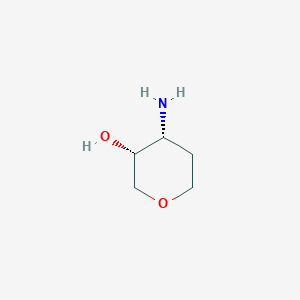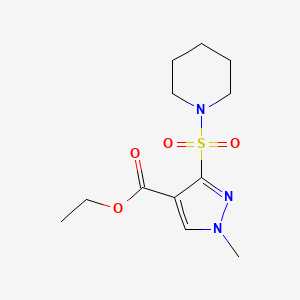
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride (CPMPA-HCl) is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals. CPMPA-HCl is a potent inhibitor of monoamine oxidase (MAO) and has been used in laboratory experiments to study the effects of MAO inhibition. It is also used as a tool compound in the study of the pharmacology of MAO inhibitors.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
In organic synthesis, compounds structurally related to "1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride" are often key intermediates in the synthesis of complex molecules. For example, the asymmetric synthesis of clopidogrel, a potent antiplatelet drug, involves chiral amines similar to the query compound. This demonstrates the role of chlorophenyl methoxypropan-amine derivatives in the synthesis of biologically active molecules, offering pathways to develop new drugs with improved efficacy and safety profiles (Sashikanth et al., 2013).
Material Science
In material science, derivatives of amines, including those with chlorophenyl groups, are investigated for their potential in creating novel materials. For instance, amine-functionalized resins have been explored for the removal of environmental pollutants, showcasing the application of such compounds in water purification technologies (Zhou et al., 2018). This highlights the environmental applications of chlorophenylamine derivatives, contributing to the development of sustainable and efficient methods for pollutant removal.
Pharmacology and Drug Development
In pharmacology, the structural motifs found in "1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride" are present in various pharmacologically active compounds. Research into similar structures has led to the development of new therapeutic agents, including novel antibacterial and antineoplastic agents (Sheikh et al., 2009), (Pettit et al., 2003). This demonstrates the importance of such compounds in the discovery and development of new drugs with potential applications in treating various diseases.
Environmental Science
In environmental science, the chemistry of chlorophenylamine derivatives is explored for its potential in addressing environmental challenges. The synthesis and application of tertiary amine-functionalized adsorption resins highlight the role of these compounds in environmental remediation, particularly in the removal of organic pollutants from water sources (Boughoues et al., 2020). This underscores the broader significance of chlorophenylamine derivatives in contributing to environmental protection and sustainability.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride is the histamine H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons .
Result of Action
The molecular and cellular effects of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride’s action result in significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The action, efficacy, and stability of 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that this compound is designed to mitigate . .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYVRFZPAAGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)


![cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole](/img/structure/B1455357.png)
![5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1455358.png)

![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)

